2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene

Supercapacitor Porous Organic-Inorganic Polymer Energy Storage

Select this dibromo-functionalized tetraphenylthiophene (TPTh-Br₂) when generic dibromo-arenes compromise device performance. Its fully arylated TPT core delivers 3× higher specific capacity (354 vs. 119 F/g) in POIP supercapacitor electrodes and ~8× brightness enhancement in PLED copolymers vs. PF homopolymer. For Heck, Suzuki, or Yamamoto polymerizations requiring tunable blue emission (λmax 419 nm) and elevated Tg (up to 149 °C), this monomer uniquely enables systematic property control unattainable with simpler dibromothiophenes. Ideal for high-efficiency emissive layers (PLQY 61–74%) and energy-storage hybrids.

Molecular Formula C28H18Br2S
Molecular Weight 546.3 g/mol
CAS No. 96216-36-3
Cat. No. B3059271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene
CAS96216-36-3
Molecular FormulaC28H18Br2S
Molecular Weight546.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
InChIInChI=1S/C28H18Br2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H
InChIKeyPSHMTKQTHXXOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3): A Strategic Dibromo-Tetraphenylthiophene Building Block for Advanced Optoelectronic Polymers and Porous Materials


2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (TPTh-Br₂, BTP) is a dibromo-functionalized tetraphenylthiophene (TPT) derivative with molecular formula C₂₈H₁₈Br₂S and molecular weight 546.32 g/mol . Synthesized via bromination of 2,3,4,5-tetraphenylthiophene [1], this compound features two reactive bromophenyl groups at the 2- and 5-positions of the central thiophene core, enabling its use as a versatile monomer in Heck, Suzuki, and Yamamoto cross-coupling polymerizations [2]. Unlike simpler dibromothiophenes, the fully arylated tetraphenylthiophene scaffold imparts distinct electronic and steric properties that translate into differentiated material performance.

Why Generic Dibromo-Arenes Cannot Substitute for 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3) in High-Performance Material Synthesis


While 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene shares the dibromo-arene functional handle with numerous generic building blocks (e.g., 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, tetrabromothiophene, or 2,7-dibromo-9,9-dihexylfluorene), substituting these alternatives yields materials with markedly inferior functional performance [1]. The fully arylated tetraphenylthiophene (TPT) core is not merely a structural spacer; its electron-rich phenyl periphery and rigid, propeller-like conformation fundamentally alter charge storage capacity [2], electroluminescence efficiency [3], and polymer morphology [4]. Blind substitution based solely on bromine content ignores the core's critical contribution to material properties, potentially resulting in significant performance deficits in the final application.

Quantitative Differentiation Evidence for 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3) Versus Analog Building Blocks


Superior Specific Capacitance of POSS-TPTh Hybrid Polymer Versus POSS-OXD and POSS-Th in Supercapacitor Electrodes

When employed as a building block in Heck coupling with octavinylsilsesquioxane (OVS), 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (TPTh-Br₂) yields the porous organic–inorganic polymer POSS-TPTh. This material delivers a specific capacity of 354 F g⁻¹ at a current density of 0.5 A g⁻¹, substantially outperforming polymers synthesized from two comparator dibromo-building blocks under identical synthetic and testing conditions [1].

Supercapacitor Porous Organic-Inorganic Polymer Energy Storage

Enhanced Electroluminescence Brightness in LED Devices: TPT-Containing Copolymers Versus Polyfluorene Homopolymer

Incorporating 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene into statistical copolymers with 9,9-dihexylfluorene dramatically improves LED device brightness. A copolymer containing just 5 mol% of the tetraphenylthiophene (TPT) segment, synthesized via Yamamoto coupling of this monomer with 2,7-dibromo-9,9-dihexylfluorene, exhibited an ~8-fold enhancement in LED brightness relative to the pure poly(9,9-dihexylfluorene) (PF) homopolymer [1].

Polymer Light-Emitting Diode Electroluminescence Blue Emission

High Photoluminescence Quantum Efficiency in Oligomers via Heck Coupling of TPTh-Br₂ with Silyl-Containing Dienes

2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (BTP) serves as a versatile Heck coupling partner for diene monomers to produce light-emitting oligomers. When coupled with silyl-containing dienes, the resulting oligomers achieve photoluminescence quantum efficiencies of 61–74%, compared to only 28% for oligomers prepared from simple aliphatic diene monomers [1]. The TPT moiety's inherent phenylene–thiophene alternating ring structure contributes fundamentally to this enhancement.

Photoluminescence Quantum Efficiency Light-Emitting Oligomer

Synthetic Route Flexibility: Access to TPT-Based Polymers via Both Yamamoto (Ni⁰) and Yamamoto-Type (n-BuLi) Coupling

The 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene monomer demonstrates compatibility with multiple polymerization chemistries, enabling access to TPT-based polymers via distinct routes. It has been successfully polymerized using both NiCl₂/PPh₃ (Yamamoto-type dehalogenative coupling) and n-BuLi (lithiation followed by oxidative coupling), yielding polymers (PTP-NiCl₂ and PTP-BuLi) with the same tetraphenylthiophene repeat unit [1].

Polymer Synthesis Cross-Coupling Conjugated Polymer

Thermal and Optical Tunability in Polyfluorene Copolymers: Glass Transition Temperature Modulation by TPT Content

The incorporation of the tetraphenylthiophene segment from 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene into polyfluorene copolymers allows systematic tuning of thermal properties. As TPT content increases across statistical copolymers with 9,9-dihexylfluorene, the glass-transition temperature (Tg) rises from 63 °C to 149 °C [1]. Concurrently, thin-film optical properties shift: polymers with <20 mol% TPT emit blue-green light with dual peaks at 445 and 520 nm (band gap ≈2.85 eV), while 50 mol% TPT content yields pure blue emission (λmax 419 nm, band gap 3.28 eV) [1].

Thermal Properties Copolymer Glass Transition Temperature

Regioselective Bromination Pattern Enabling Precise 2,5-Disubstituted Architectures

The compound's synthesis proceeds via selective bromination of the intermediate 2,3,4,5-tetraphenylthiophene, yielding the 2,5-dibromo derivative rather than other regioisomers or polybrominated species [1]. This regioselectivity ensures that the two reactive bromophenyl groups are positioned precisely at the 2- and 5-positions of the thiophene core, enabling linear chain extension in Heck or Yamamoto polymerizations without the crosslinking or branching that would occur with 2,3,4,5-tetrakis(4-bromophenyl)thiophene or other multi-bromo TPT analogs [2].

Regioselectivity Monomer Design Cross-Coupling

Validated Application Scenarios for 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3) Based on Quantitative Performance Data


High-Energy-Density Supercapacitor Electrode Fabrication

Researchers synthesizing porous organic–inorganic polymer (POIP) electrodes for supercapacitors should prioritize 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene as the dibromo-monomer of choice for Heck coupling with octavinylsilsesquioxane (OVS). The resulting POSS-TPTh hybrid delivers a specific capacity of 354 F g⁻¹ at 0.5 A g⁻¹—outperforming POSS-OXD (119 F g⁻¹) by a factor of 3× and POSS-Th (213 F g⁻¹) by 66% under identical conditions [1]. This compound is uniquely suited when maximizing gravimetric capacitance is the primary design criterion.

High-Brightness Blue Polymer Light-Emitting Diode (PLED) Development

For PLED applications requiring enhanced brightness without complex device engineering, incorporating this monomer as a minor comonomer (≤5 mol%) in polyfluorene-based copolymers via Yamamoto coupling yields an ~8× brightness enhancement relative to the PF homopolymer [1]. This application scenario is validated for devices where pure blue emission (λmax 419 nm, band gap 3.28 eV at 50 mol% TPT loading) or tunable blue-green emission is required [1].

Synthesis of High-Quantum-Efficiency Photoluminescent Oligomers

This compound is the monomer of choice for synthesizing light-emitting oligomers via Heck coupling with silyl-containing diene monomers, achieving photoluminescence quantum efficiencies of 61–74% [1]. This application is particularly relevant for materials scientists developing high-efficiency emissive layers where the TPT moiety's inherent alternating phenylene–thiophene ring structure enhances quantum yield beyond what aliphatic-diene-based oligomers (28% efficiency) can provide [1].

Tunable-Thermal-Property Conjugated Copolymer Synthesis

Researchers requiring systematic control over polymer glass transition temperature (Tg) and optical band gap should select this monomer for statistical copolymerization with 9,9-dihexylfluorene. Increasing TPT content raises Tg from 63 °C to 149 °C and shifts thin-film emission from blue-green (445/520 nm, ~2.85 eV at <20 mol% TPT) to pure blue (419 nm, 3.28 eV at 50 mol% TPT) [1]. This tunability is not achievable with simpler, non-arylated dibromo-thiophene analogs.

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